6-Allyloxy-benzothiazole-2-carbonitrile
Description
Properties
Molecular Formula |
C11H8N2OS |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-prop-2-enoxy-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2OS/c1-2-5-14-8-3-4-9-10(6-8)15-11(7-12)13-9/h2-4,6H,1,5H2 |
InChI Key |
FUMCBQRRIRNMGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)N=C(S2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Features
The biological and chemical properties of benzothiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
- Steric Influence : The allyloxy group’s bulk may reduce metabolic degradation in vivo, a critical advantage over smaller substituents like methyl .
- Positional Isomerism : Substitution at position 4 (e.g., 4-methoxy) versus 6 alters electronic distribution, affecting binding affinity in biological targets .
Q & A
Q. What are the common synthetic routes for preparing 6-Allyloxy-benzothiazole-2-carbonitrile, and what are the critical reaction parameters to consider?
- Methodological Answer : A key route involves functionalizing the benzothiazole core via nucleophilic substitution or cyclization. For allyloxylation, reacting 6-hydroxy-benzothiazole-2-carbonitrile with allyl bromide in the presence of a base (e.g., sodium ethoxide or KOH) under controlled pH and temperature (40–60°C) is typical. Cyclization steps may require refluxing in polar aprotic solvents like DMF . Critical parameters include reaction time (6–12 hours), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation .
- Data Table :
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : The allyloxy group shows characteristic protons at δ 4.5–5.5 ppm (CH₂=CH-CH₂-O), while the benzothiazole ring protons appear as aromatic multiplets (δ 7.0–8.5 ppm). The cyano group (C≡N) is confirmed via a sharp IR peak at ~2200 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₈N₂OS: 216.0425). Deviations >2 ppm indicate impurities .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% area under the curve) .
Advanced Research Questions
Q. How can researchers address low yields in the allyloxylation step during synthesis?
- Methodological Answer : Low yields (e.g., 13–15% ) often arise from incomplete substitution or side reactions. Strategies include:
- Optimizing Base : Switching from NaOEt to K₂CO₃ improves nucleophilicity .
- Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems (water/toluene) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield by 10–15% .
Q. What strategies resolve contradictions in spectroscopic data for substituted benzothiazole carbonitriles?
- Methodological Answer : Discrepancies between expected and observed data (e.g., NMR splitting patterns) may stem from tautomerism or rotational isomerism. Solutions include:
- Variable-Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the allyloxy group) by analyzing peak splitting at −20°C to 80°C .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., allyloxy vs. propargyloxy substitution) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict spectroscopic properties and validate experimental data .
Q. What are effective protocols for functionalizing this compound to explore structure-activity relationships?
- Methodological Answer :
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the benzothiazole 4-position introduces nitro groups for bioactivity studies. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives adds triazole moieties for material science applications .
- Photophysical Modifications : Conjugation with fluorophores (e.g., styryl groups) via Heck coupling enhances fluorescence quantum yield for imaging studies .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
